2-Ethyl-3-methylbut-3-enoic acid

Vue d'ensemble

Description

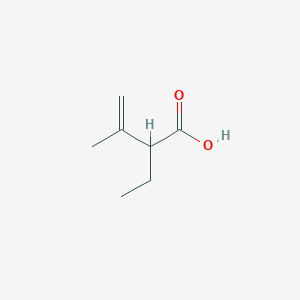

2-Ethyl-3-methylbut-3-enoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Versatile Building Block:

2-Ethyl-3-methylbut-3-enoic acid serves as a versatile building block in organic synthesis due to its unique branched structure and unsaturation. Its reactivity allows it to participate in various chemical transformations, including:

- Esterification: The formation of esters through reaction with alcohols is a common application, leading to compounds used in flavors and fragrances.

- Polymerization: The compound can act as a monomer in the synthesis of polymers, contributing to materials with specific properties.

Case Study: Polymer Synthesis

A study demonstrated the use of this compound in the synthesis of copolymers with enhanced thermal stability and mechanical properties. The polymerization process involved free radical mechanisms that utilized the double bond in the compound, resulting in materials suitable for high-performance applications.

Pharmaceutical Applications

Potential Drug Intermediates:

The compound has been investigated as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can yield compounds with biological activity.

Case Study: Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. In one study, synthesized derivatives were tested against various bacterial strains, showing promising results that suggest potential use as antibacterial agents.

Flavoring and Fragrance Industry

Flavoring Agents:

Due to its chemical structure, this compound is explored for use as a flavoring agent. Its esters are particularly valued for their fruity aromas.

Data Table: Flavoring Properties

| Compound Name | Use | Aroma Profile |

|---|---|---|

| Ethyl 2-ethyl-3-methylbutenoate | Flavoring agent | Fruity, sweet |

| Methyl 2-ethyl-3-methylbutenoate | Flavoring agent | Tropical fruit |

Material Science

Additives for Polymers:

In material science, this compound is utilized as an additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve flexibility and impact resistance.

Case Study: Composite Materials

A study investigated the incorporation of this compound into epoxy resins. The results indicated improved toughness and thermal stability, making these composites suitable for automotive and aerospace applications.

Propriétés

Numéro CAS |

60582-27-6 |

|---|---|

Formule moléculaire |

C7H12O2 |

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

2-ethyl-3-methylbut-3-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h6H,2,4H2,1,3H3,(H,8,9) |

Clé InChI |

MFRUKTQYPRZEIF-UHFFFAOYSA-N |

SMILES canonique |

CCC(C(=C)C)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.